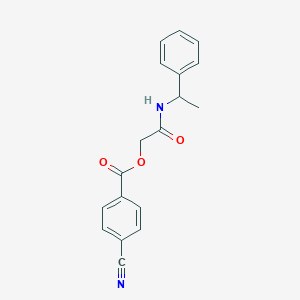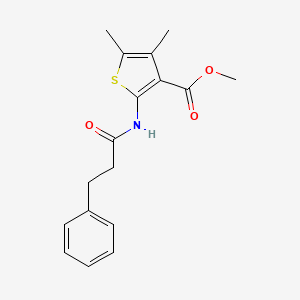
Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate, also known as MDPTC, is a synthetic compound that belongs to the class of thiophene derivatives. MDPTC has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Immunomodulatory Applications
One research avenue explores the synthesis of phenylheteroarylbutenamides and phenylbutenamides, indicating their potential immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992). This suggests that derivatives of methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate could have applications in modulating immune responses, possibly contributing to treatments for autoimmune diseases or in organ transplantation.
Antibacterial and Antifungal Properties
Another significant application is in the development of antibacterial and antifungal agents. A study on biologically active thiophene-3-carboxamide derivatives has demonstrated antibacterial and antifungal activities (Vasu et al., 2003), implying that this compound could serve as a scaffold for developing new antimicrobial compounds.
Material Science and Sensing Activities
In material science, the functionalization of microporous metal-organic frameworks with dicarboxylate ligands, including methyl-substituted thieno[2,3-b]thiophene groups, has been investigated. These frameworks exhibit sensing properties toward nitrobenzene, acetone, and Cu(2+) ions, as well as significant magnetocaloric effects and slow magnetic relaxation, suggesting their potential in gas adsorption, sensing, and magnetic applications (Wang et al., 2016).
Antiproliferative Activity
Research into novel thiophene and thienopyrimidine derivatives has shown that these compounds exhibit antiproliferative activity against certain cancer cell lines, indicating potential applications in cancer therapy (Ghorab et al., 2013). The antiproliferative properties suggest that modifications of the this compound structure could lead to effective anticancer agents.
properties
IUPAC Name |
methyl 4,5-dimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-12(2)22-16(15(11)17(20)21-3)18-14(19)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENNVPAWYDTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


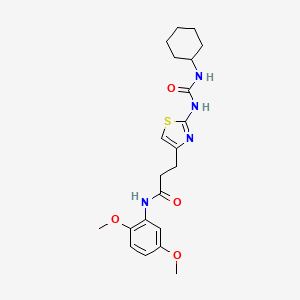
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2440688.png)
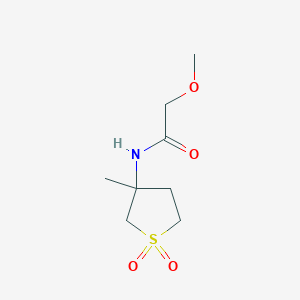
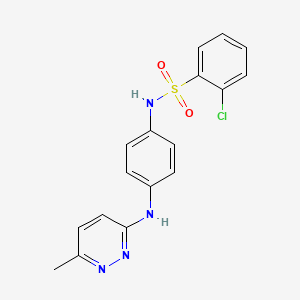
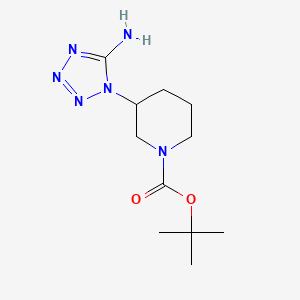

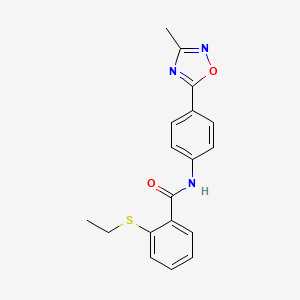
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2440700.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)
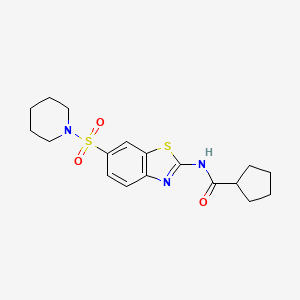
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)
